3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16(4,5)10-13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKQAJYUDSBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and tert-butyl carbamate.
Nitration and Reduction: The nitro group on the phenyl ring is reduced to an amine using hydrogenation or other reducing agents like iron and hydrochloric acid.
Protection of Amine Group: The amine group is then protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Alkylation: The protected amine is alkylated with a suitable alkyl halide to introduce the 3-methylbutanoic acid moiety.
Hydrolysis: The final step involves hydrolysis of any ester groups to yield the free carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the Boc-protected amine, potentially removing the Boc group under acidic conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block for peptide synthesis and other organic transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows for the investigation of how modifications to the phenyl ring or the Boc-protected amine affect biological activity.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for creating molecules with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected under physiological conditions, revealing the active amine that can participate in further biochemical reactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share core structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:
Key Observations :
- Stereochemistry: The S-configuration in Boc-protected analogs (e.g., ) contrasts with the R-configuration in unprotected amino acids (e.g., ), which may influence enzymatic recognition or metabolic stability.
- Functional Groups: The presence of a methoxycarbonyl group in introduces an ester moiety, while the methylamino group in the same compound adds basicity, differentiating it from the purely carboxylic acid-based analogs.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in increases lipophilicity (logP ~2.8) compared to the chloro (logP ~2.2) or cyano (logP ~1.9) derivatives, as calculated via computational models.
- Solubility : Boc-protected compounds (e.g., ) exhibit lower aqueous solubility due to the hydrophobic tert-butyl group, whereas unprotected analogs (e.g., ) are more polar.
- Stability : The Boc group enhances stability during synthetic procedures but is cleaved under acidic conditions (e.g., HCl in ethyl acetate ), unlike the methoxycarbonyl group in , which requires basic hydrolysis.
Biological Activity
3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid, often referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids in peptide synthesis, enhancing the compound's stability and solubility. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C13H19NO4
- Molar Mass : 251.29 g/mol
- CAS Number : 2007915-76-4
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of peptides and proteins. The Boc group facilitates the formation of peptide bonds by protecting the amino group during coupling reactions. This property is crucial in developing various therapeutic agents, particularly in targeting specific pathways in disease processes.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity :
- Anticancer Properties :
- Antioxidant Effects :
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of Boc-amino acid derivatives, it was found that certain modifications enhanced potency against HCV. The structural modifications influenced binding affinity to viral proteins, leading to effective inhibition of viral replication .
Case Study 2: Anticancer Activity
Research involving the testing of Boc-protected amino acids against various cancer cell lines revealed significant cytotoxicity. For example, one study reported that specific derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amine intermediates with substituted phenyl precursors. Key steps include:
- Using triethylamine as a base in tetrahydrofuran (THF) to facilitate carbamate formation .
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .
- Monitoring reaction progress with thin-layer chromatography (TLC) and confirming completion via LC-MS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and aromatic protons (δ ~7.2–7.4 ppm for the phenyl ring) .
- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and Boc carbonyl (C=O stretch ~1690–1710 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store at –20°C in inert, airtight containers under argon or nitrogen to prevent hydrolysis of the Boc group .
- Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the carbamate linkage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Compare NMR spectra with literature values (e.g., tert-butyl shifts in similar Boc-protected compounds) .
- Re-crystallize the compound using solvent systems like methanol/dichloromethane to remove impurities .
- Validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to screen against enzymes like cyclooxygenase-2 (COX-2) or NADPH oxidase, which are linked to oxidative stress pathways .
- Analyze binding affinities (ΔG values) and hydrogen-bonding interactions with catalytic residues (e.g., Arg120 in COX-2) .
- Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. How should experimental designs account for potential off-target effects in biological studies?
- Methodological Answer :
- Use negative controls (e.g., Boc-protected analogs lacking the phenyl-methyl substituent) to isolate structure-activity relationships .
- Employ dose-response curves across a wide concentration range (e.g., 1 nM–100 µM) to assess specificity .
- Combine transcriptomic profiling (RNA-seq) with phenotypic assays to identify non-target pathways .
Q. What strategies address regioselectivity challenges during functionalization of the phenyl ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
